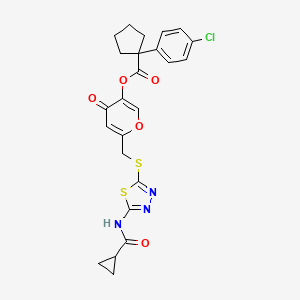

![molecular formula C13H14ClN3O2 B2499620 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride CAS No. 2044702-29-4](/img/structure/B2499620.png)

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 2,2’-bipyridine, which is a commonly used ligand in coordination chemistry . It also contains an amino acid moiety (2-aminopropanoic acid, also known as alanine) and a hydrochloride group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, bipyridine compounds are often synthesized via reactions involving 2-chloropyridine . The amino acid moiety could potentially be introduced through a suitable amine coupling reaction, and the hydrochloride form could be obtained by reaction with hydrochloric acid .Chemical Reactions Analysis

As a bipyridine derivative, this compound could potentially act as a ligand, forming coordination complexes with various metal ions . The reactivity of the amino acid moiety would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the bipyridine and amino acid moieties. Bipyridine compounds are generally crystalline solids at room temperature, and the presence of the polar amino acid group could enhance solubility in polar solvents .Applications De Recherche Scientifique

Biologically Active Molecules

Bipyridine derivatives are extensively used as fundamental components in various applications, including biologically active molecules . They can be used in the synthesis of pharmaceuticals and other biologically active compounds.

Ligands in Transition-Metal Catalysis

Bipyridine derivatives serve as excellent ligands in transition-metal catalysis . They strongly coordinate with metal centers, which can be useful in various catalytic reactions.

Photosensitizers

Bipyridine derivatives can act as photosensitizers . Photosensitizers are substances that promote photochemical reactions upon exposure to light. They are used in a variety of applications, including solar energy conversion and photodynamic therapy.

Viologens

Viologens are a family of compounds that are derived from 4,4’-bipyridine. Bipyridine derivatives can be used in the synthesis of viologens , which have applications in areas such as electrochromic devices, herbicides, and molecular electronics.

Supramolecular Structures

Bipyridine derivatives can be used in the construction of supramolecular structures . These structures have potential applications in areas such as nanotechnology, materials science, and drug delivery.

Synthesis of Metal Complexes

Bipyridine derivatives, including “3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride”, can act as ligands to form metal complexes . These complexes have a wide range of applications, including catalysis, materials science, and medicinal chemistry.

Solid Form Screening

Bipyridine isomers, used as coformers and ligands in coordination chemistry, were subjected to solid form screening and crystal structure prediction . This can help in the development of new materials with desired properties.

Electrochemical Methods

Bipyridine derivatives can be used in electrochemical methods . These methods have applications in areas such as energy storage, sensors, and synthesis of organic compounds.

Mécanisme D'action

Target of Action

It’s known that bipyridine compounds, which are part of the structure of this compound, are often used as ligands in coordination chemistry . They form complexes with many transition metals , suggesting that the compound might interact with metal ions in biological systems.

Mode of Action

Bipyridine compounds are known to act as chelating ligands, forming complexes with transition metals . This suggests that the compound might interact with its targets by forming complexes, which could potentially alter the function of the target molecules.

Biochemical Pathways

For instance, they can affect enzyme-catalyzed reactions, which are a chain of reaction steps where the product of one reaction becomes the substrate for the next .

Safety and Hazards

Orientations Futures

Bipyridine derivatives have been widely studied for their potential applications in areas such as catalysis, materials science, and medicinal chemistry . The introduction of an amino acid moiety could open up new possibilities for bioconjugation, potentially expanding the range of applications for this compound.

Propriétés

IUPAC Name |

2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2.ClH/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11;/h1-6,8,10H,7,14H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFVUABWQMQJDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)

![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)

![5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499545.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2499546.png)

![(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2499548.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2499551.png)

![(2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2499554.png)

![2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B2499555.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2499558.png)

![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)